molecular formula C13H17ClN2O2 B7460985 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea

1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea

Cat. No. B7460985
M. Wt: 268.74 g/mol
InChI Key: QILPIDYKQUTWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been widely used in scientific research. CMU belongs to the class of urea derivatives and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is in the treatment of cancer. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of genes that promote cell proliferation. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential use as a herbicide, as it can inhibit the growth of weeds without harming crops.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of DNA and RNA. By inhibiting DHODH, 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can disrupt the synthesis of nucleic acids, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can induce apoptosis in cancer cells, reduce the expression of genes that promote cell proliferation, and inhibit the growth of weeds. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its well-established synthesis method and availability. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can be toxic to certain cell types, and caution should be taken when handling and using the compound.

Future Directions

There are several future directions for the study of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research is the development of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a herbicide in sustainable agriculture is an area of research that warrants further investigation.
Conclusion:
In conclusion, 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is well-established, and the compound is readily available for scientific research. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and weed growth. While there are limitations to the use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, such as its potential toxicity, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. This reaction results in the formation of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a white crystalline solid. The synthesis method of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been well-established, and the compound is readily available for scientific research.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2,5-6,10H,3-4,7-8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILPIDYKQUTWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea

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